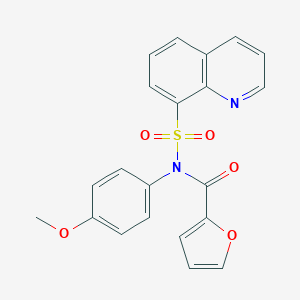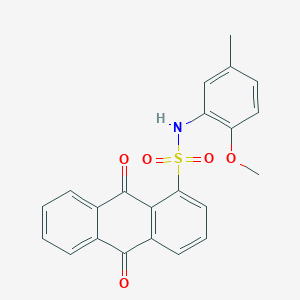
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide, also known as FQ, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. FQ is a member of the quinoline family of compounds and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. This compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, making it suitable for use in a wide range of experiments. This compound has also been extensively studied, making it a well-characterized compound. However, this compound has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide. One area of research is the development of this compound derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Finally, the potential use of this compound as a treatment for infectious diseases, such as bacterial and fungal infections, should be further explored.
Méthodes De Synthèse
The synthesis of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide involves the reaction of 2-furoic acid with 4-methoxyaniline to form N-(2-furoyl)-N-(4-methoxyphenyl) amide. This intermediate is then reacted with 8-hydroxyquinoline-5-sulfonic acid to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi.
Propriétés
Formule moléculaire |
C21H16N2O5S |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylfuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O5S/c1-27-17-11-9-16(10-12-17)23(21(24)18-7-4-14-28-18)29(25,26)19-8-2-5-15-6-3-13-22-20(15)19/h2-14H,1H3 |
Clé InChI |
MLFUIOBDQWRPCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

